3-Butyn-1-ol, 4-(1-naphthalenyl)-
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Overview
Description
4-(Naphthalen-1-yl)but-3-yn-1-ol is an organic compound that features a naphthalene ring attached to a butynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)but-3-yn-1-ol typically involves the coupling of a naphthalene derivative with a butynol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-iodonaphthalene with 3-butyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Naphthalen-1-yl)but-3-yn-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-(Naphthalen-1-yl)but-3-yn-1-one.
Reduction: Formation of 4-(Naphthalen-1-yl)but-3-en-1-ol or 4-(Naphthalen-1-yl)butan-1-ol.
Substitution: Formation of 4-(Naphthalen-1-yl)but-3-yn-1-halide.
Scientific Research Applications
4-(Naphthalen-1-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials and photonic devices.
Biology and Medicine: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)but-3-yn-1-ol in biological systems involves its interaction with cellular targets. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-1-yl)but-3-en-1-ol
- 4-(Naphthalen-1-yl)butan-1-ol
- 4-(Naphthalen-1-yl)but-3-yn-1-one
Uniqueness
Its structural features make it a versatile intermediate in organic synthesis and a candidate for various research applications .
Properties
CAS No. |
92587-70-7 |
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Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-naphthalen-1-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C14H12O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10,15H,4,11H2 |
InChI Key |
IVFBJLHDTBIBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCCO |
Origin of Product |
United States |
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